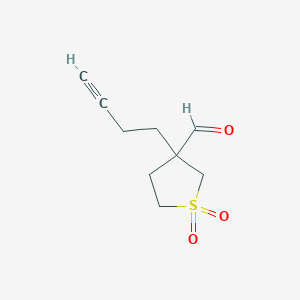
3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound with a unique structure that includes a thiolane ring, an alkyne group, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can be achieved through several synthetic routes One common method involves the reaction of but-3-yn-1-ol with a thiolane derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atom on the alkyne carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted alkyne derivatives
Scientific Research Applications
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The alkyne group can participate in click chemistry reactions, enabling the compound to be used as a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: Contains an alkyne group and an amine functional group.
3-Butyn-1-ol: Contains an alkyne group and a hydroxyl group.
1-Butyn-4-ol: Another alkyne-containing compound with a hydroxyl group.
Uniqueness
3-(But-3-yn-1-yl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the presence of the thiolane ring and the combination of alkyne and aldehyde functional groups
Biological Activity
3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS No. 1936658-23-9) is a sulfur-containing organic compound that has garnered interest due to its potential biological activities. This compound features a tetrahydrothiophene ring, which is known for its diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12O3S with a molecular weight of approximately 200.26 g/mol. Its structure includes a butynyl side chain and a carbonyl group, which may contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that compounds with similar structures to 3-(But-3-yn-1-yl)tetrahydrothiophene derivatives exhibit antimicrobial activity. For instance, derivatives of tetrahydrothiophene have been shown to possess significant antibacterial properties against various strains of bacteria. A study demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function .
Anti-inflammatory Effects
The anti-inflammatory effects of thiophene derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models . The application of 3-(But-3-yn-1-yl)tetrahydrothiophene in inflammatory conditions remains a promising area for future research.
The biological activities of thiophene derivatives are often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The carbonyl group in the structure may facilitate interactions with amino acid residues in proteins, potentially altering their function or stability.
Case Studies
Properties
Molecular Formula |
C9H12O3S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-but-3-ynyl-1,1-dioxothiolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h1,7H,3-6,8H2 |
InChI Key |
CPIZAZLZBBGDIS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1(CCS(=O)(=O)C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















